molecular formula C16H19BrN2O4 B6348769 4-(4-Bromobenzoyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid CAS No. 1326812-73-0

4-(4-Bromobenzoyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid

Cat. No. B6348769
CAS RN: 1326812-73-0
M. Wt: 383.24 g/mol
InChI Key: UQKSXWYOWWEQQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of halichlorine and pinnaic acid, which are structurally related natural alkaloids bearing a 6-azaspiro[4.5]decane skeleton, has been described . The process involves the reaction of the carboxylic acid with PBr3 to form an acid bromide, followed by enolization and reaction with Br2 .


Chemical Reactions Analysis

While specific chemical reactions involving 4-(4-Bromobenzoyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid are not mentioned in the literature, carboxylic acids in general can undergo a variety of reactions. For example, carboxylic acids can be α-brominated by a mixture of Br2 and PBr3 in the Hell–Volhard–Zelinskii (HVZ) reaction .

Scientific Research Applications

Supramolecular Chemistry

Research into cyclohexane-5-spirohydantoin derivatives, which share structural similarities with the target compound, reveals their importance in supramolecular arrangements. These studies highlight the relationship between molecular structure and crystal structure, demonstrating how substituents on the cyclohexane ring influence supramolecular arrangements. The absence of solvent molecules in the crystal structures and the formation of dimers and ribbons based on interactions between hydantoin rings underscore the compound's relevance in crystal engineering and design (Graus et al., 2010).

Crystallography and Molecular Design

Further research on spirohydantoin derivatives incorporating a halogenated benzoyl group, closely related to the query compound, focuses on unraveling conformational and crystal packing preferences. These studies, facilitated by single-crystal X-ray diffraction, DFT, and QTAIM calculations, delve into the effects of simple substitutions on the benzoyl unit, providing valuable insights into the crystallographic and electronic structure of such compounds. This research is pivotal for understanding the structural basis of molecular interactions and designing materials with specific properties (Lazić et al., 2022).

Organic Synthesis and Medicinal Chemistry

The chemical flexibility of spiro compounds, including those structurally akin to the target molecule, is explored through synthesis and functionalization reactions. These compounds are integral to creating diverse heterocyclic structures with potential applications in drug discovery and organic synthesis. Studies have outlined methodologies for regioselective synthesis, highlighting the compounds' utility in constructing complex molecular architectures that could serve as pharmacologically active molecules or key intermediates in organic synthesis (Stepakov et al., 2009; Farag et al., 2008).

properties

IUPAC Name

4-(4-bromobenzoyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19BrN2O4/c1-18-8-6-16(7-9-18)19(13(10-23-16)15(21)22)14(20)11-2-4-12(17)5-3-11/h2-5,13H,6-10H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQKSXWYOWWEQQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Bromobenzoyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.